Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate
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Overview
Description
Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate is a chemical compound with the molecular formula C11H9NO5. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate typically involves the reaction of N-methylformamide with trimellitic anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid
- 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid .
Uniqueness
Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate is unique due to its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
1707375-46-9 |
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Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
methyl 2-methyl-1,3-dioxoisoindole-4-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-12-9(13)6-4-3-5-7(11(15)16-2)8(6)10(12)14/h3-5H,1-2H3 |
InChI Key |
OPINTAZDSOUYSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)C(=O)OC |
Origin of Product |
United States |
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